MIC90 Comparison: Nalidixic Acid vs. Ciprofloxacin Against ESBL-Producing Escherichia coli
Against ESBL-producing E. coli (n=30), nalidixic acid demonstrates an MIC90 value of >1,024 mg/L, with a range entirely ≥1,024 mg/L. In direct comparison within the same study, ciprofloxacin exhibits an MIC90 of >128 mg/L with a range of 8 to >128 mg/L, while norfloxacin shows an MIC90 of >128 mg/L (range 16 to >128 mg/L) and levofloxacin shows an MIC90 of 64 mg/L (range 4 to 64 mg/L) [1]. For non-ESBL E. coli (n=30), nalidixic acid maintains an MIC90 of >1,024 mg/L (range 256 to >1,024 mg/L), whereas ciprofloxacin's MIC90 is 128 mg/L [1].
| Evidence Dimension | MIC90 (mg/L) against ESBL-producing E. coli clinical isolates |
|---|---|
| Target Compound Data | >1,024 mg/L (MIC90); range >1,024 to >1,024 mg/L |
| Comparator Or Baseline | Ciprofloxacin: MIC90 >128 mg/L, range 8 to >128 mg/L; Norfloxacin: MIC90 >128 mg/L, range 16 to >128 mg/L; Levofloxacin: MIC90 64 mg/L, range 4 to 64 mg/L |
| Quantified Difference | Nalidixic acid MIC90 is >8-fold higher than ciprofloxacin (>1,024 vs >128 mg/L) and >16-fold higher than levofloxacin (>1,024 vs 64 mg/L) |
| Conditions | Clinical isolates (n=30 ESBL E. coli, n=30 non-ESBL E. coli); microdilution method per CLSI standards |
Why This Matters
The >8-fold higher MIC90 for nalidixic acid establishes it as a low-potency reference standard for susceptibility testing and a useful comparator compound for studying quinolone resistance evolution, distinct from therapeutic fluoroquinolones.
- [1] Antimicrobial susceptibility of Enterobacteriaceae clinical isolates: MIC90 values for ciprofloxacin, levofloxacin, norfloxacin, and nalidixic acid. Table 3, PMC4432175. View Source
